molecular formula C13H18BrNO B12081040 3-Bromo-2-(cyclohexylmethoxy)aniline

3-Bromo-2-(cyclohexylmethoxy)aniline

Cat. No.: B12081040
M. Wt: 284.19 g/mol
InChI Key: KSVSRBSTVQSUMF-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclohexylmethoxy)aniline is an organic compound with the molecular formula C13H18BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a cyclohexylmethoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(cyclohexylmethoxy)aniline typically involves a multi-step process. One common method includes the bromination of 2-(cyclohexylmethoxy)aniline. The reaction is carried out using bromine or a bromine source such as copper(II) bromide (CuBr2) in a suitable solvent like tetrahydrofuran (THF) . The reaction conditions are carefully controlled to ensure high selectivity and yield of the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact. The bromination step is optimized to achieve high purity and yield, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(cyclohexylmethoxy)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized compounds.

Scientific Research Applications

3-Bromo-2-(cyclohexylmethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. The bromine atom and the cyclohexylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(cyclohexylmethoxy)aniline
  • 3-Bromo-2-methoxyaniline
  • 4-Bromo-3-(cyclohexylmethoxy)aniline

Uniqueness

3-Bromo-2-(cyclohexylmethoxy)aniline is unique due to the specific positioning of the bromine atom and the cyclohexylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activities.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

3-bromo-2-(cyclohexylmethoxy)aniline

InChI

InChI=1S/C13H18BrNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2

InChI Key

KSVSRBSTVQSUMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC=C2Br)N

Origin of Product

United States

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